molecular formula C14H17NO3 B15199242 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B15199242
M. Wt: 247.29 g/mol
InChI Key: YOVXNLWLPIWQRN-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-dimethylphenylmethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
  • 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-4-carboxylic acid

These compounds share similar structural features but differ in the position of the carboxylic acid group on the pyrrolidine ring. The unique positioning of the carboxylic acid group in this compound may confer distinct chemical and biological properties, making it a compound of particular interest in research and development.

Biological Activity

1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C13H15NO3C_{13}H_{15}NO_3 and CAS number 63674-63-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound features a pyrrolidine ring with a carboxylic acid functional group, which contributes to its reactivity and biological activity. Its structure is characterized by the presence of a dimethylphenyl substituent, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a study focusing on related compounds demonstrated that certain derivatives exhibited significant cytotoxic effects against A549 human pulmonary cancer cells. The viability of these cells was notably reduced upon treatment with these compounds, with some derivatives achieving up to 36% viability compared to untreated controls (p < 0.0001) .

Table 1: Anticancer Activity of Related Compounds

CompoundViability (%)p-value
Control100-
Compound A63.4<0.05
Compound B21.2<0.0001
Compound C36.0<0.0001

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. In vitro assays showed that certain derivatives exhibited selective activity against Gram-positive bacteria and drug-resistant fungi. However, some modifications did not yield significant antibacterial or antifungal activity (MIC > 128 µg/mL) .

Table 2: Antimicrobial Activity Screening

CompoundMicrobial TargetMIC (µg/mL)
Compound DStaphylococcus aureus>128
Compound EEscherichia coli>128

The mechanism by which this compound exerts its biological effects is thought to involve interaction with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the carboxylic acid group may facilitate binding to these targets, modulating their activity and leading to cytotoxic effects in cancer cells .

Case Studies

  • Study on Anticancer Effects : A study conducted on a series of pyrrolidine derivatives found that modifications at the phenyl ring significantly influenced their anticancer efficacy. Specifically, compounds with halogen substitutions showed enhanced activity against A549 cells .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various derivatives against WHO-priority pathogens, revealing a lack of significant activity for some compounds while others displayed promising results against specific strains .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-[(3,5-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-9-3-10(2)5-11(4-9)7-15-8-12(14(17)18)6-13(15)16/h3-5,12H,6-8H2,1-2H3,(H,17,18)

InChI Key

YOVXNLWLPIWQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN2CC(CC2=O)C(=O)O)C

Origin of Product

United States

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